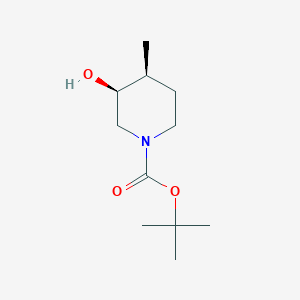

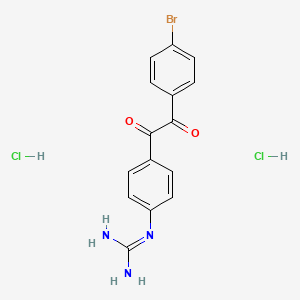

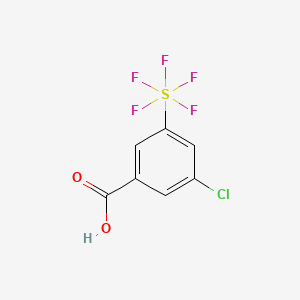

(2E,4E)-2-氰基-5-二甲氨基-3-甲基-戊-2,4-二烯酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular and Crystal Structure Analysis

The molecular and crystal structure of 2-cyano-(2E)-pentadien-2,4-oic acid and its ethyl ester has been studied using X-ray crystallography. The findings indicate that in the crystalline phase, these molecules form stacks by translating along the shortest crystallographic axis. The intermolecular interactions that contribute to the formation of these stacks were examined using Bader topological theory. This analysis provides insight into the molecular arrangement and potential for topochemical reactions within the crystal structure .

Synthesis Analysis

The synthesis of related compounds has been explored, particularly the acylative C(3)–C(4)-bond cleavage of ethyl 4,5-disubstituted 2-(trimethylsilylmethyl)penta-2,4-dienoate. This reaction occurs under Ritter conditions, which involve treatment with trifluoromethanesulfonic acid in nitriles. The result is the formation of ethyl 2-(2-oxoalkyl)acrylate. Additionally, a self-cyclization reaction can occur, leading to the creation of a 5,5-disubstituted 3-methylenetetrahydrofuran-2-one, especially when the reaction is carried out in bulky nitriles. Interestingly, when the corresponding dienoic acid is treated in acetonitrile, only the self-cyclization process takes place. These findings are crucial for understanding the chemical behavior and potential synthetic applications of these compounds .

Chemical Reactions Analysis

The chemical behavior under Ritter conditions reveals a fascinating aspect of these compounds. The acylative cleavage and self-cyclization reactions are influenced by the choice of solvent and the structure of the starting material. The ability to selectively induce either cleavage or cyclization provides valuable insight into the reactivity and functional group compatibility of these compounds. This knowledge is essential for designing synthetic pathways and understanding the underlying reaction mechanisms .

Physical and Chemical Properties Analysis

While the provided data does not include specific details on the physical and chemical properties of "(2E,4E)-2-Cyano-5-dimethylamino-3-methyl-penta-2,4-dienoic acid ethyl ester," the studies on closely related compounds suggest that the physical properties such as solubility, melting point, and crystalline structure can be inferred from the molecular and crystal structure analysis. The chemical properties, including reactivity and stability, can be deduced from the synthesis and chemical reactions analysis. These properties are critical for practical applications and further chemical modifications of the compound .

科学研究应用

不饱和植物性底物的烷氧羰基化

烷氧羰基化,一种与酯产品合成相关的工艺,包括可能与所讨论化合物类似的酯产品,因其从不饱和植物性底物中产生酯产品的作用而备受关注。此工艺涉及使用钯催化剂,对于获得可用于各种工业和制药目的的酯产品(包括生产聚合物)至关重要 (Sevostyanova & Batashev, 2023).

木聚糖衍生物及其应用潜力

木聚糖化学改性为生物聚合物醚和酯展示了针对特定应用改性天然聚合物的创新方法。该研究领域探索了为药物输送和其他应用量身定制性能的新材料的创造 (Petzold-Welcke 等人,2014).

异生物质的脂肪酸结合物

包括酯在内的异生物质的脂肪酸结合物的形成和毒性对于理解各种化合物的代谢和毒理学特征非常重要。该研究领域探讨了这些结合物如何影响人类健康和环境,强调了研究此类化学反应及其结果的重要性 (Ansari 等人,1995).

用于生物柴油生产的生物乙醇

在生物柴油生产中使用生物乙醇(可能与涉及酯的化学过程有关)代表了燃料生成的可持续方法。这项研究强调了探索替代原料并提高生物柴油生产工艺的经济和环境效率的重要性 (Brunschwig 等人,2012).

二氰亚甲基化合物杂环的化学

二氰亚甲基化合物的化学与各种杂环化合物的合成密切相关,提供了对复杂分子合成的见解。该研究领域突出了此类化合物作为构建模块的用途,用于创造广泛的化学物质,可能包括所要求的酯化合物 (Gomaa & Ali, 2020).

属性

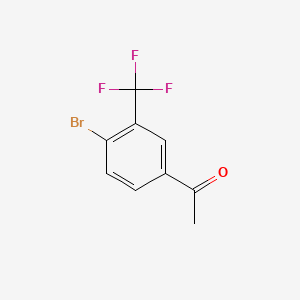

IUPAC Name |

ethyl (2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-5-15-11(14)10(8-12)9(2)6-7-13(3)4/h6-7H,5H2,1-4H3/b7-6+,10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGOQCNJUUVNIU-AVQMFFATSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C=CN(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/C=C/N(C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile](/img/structure/B3033801.png)

![7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B3033807.png)